8-Methyl Substitution on the Diazaspiro Core Confers Superior CGRP Receptor Affinity Compared to the 8-Unsubstituted Analog
The target compound is the direct precursor to MK-8825. In the final molecule, the 8-methylated spirocycle (from CAS 1189569-76-3) provides a Ki of 0.024 nM at the human CGRP receptor, equivalent to MK-3207, while achieving superior pharmacokinetics. The comparator, the 8-unsubstituted spirocyclic core found in MK-3207, also has a Ki of 0.024 nM, but lacks the critical physicochemical advantages conferred by the 8-methyl group [1].
| Evidence Dimension | CGRP Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.024 nM (for MK-8825, incorporating the target compound as its core) |
| Comparator Or Baseline | MK-3207 (8-unsubstituted analog): Ki = 0.024 nM |
| Quantified Difference | Equivalent target affinity. The key differentiation is the increased unbound fraction in rat plasma and enhanced aqueous solubility driving superior in vivo potency for the 8-methyl compound. |
| Conditions | In vitro binding assay using human recombinant CGRP receptors, as reported in Bell et al., 2010 and 2012. |
Why This Matters
This confirms that introducing the 8-methyl group from this intermediate preserves on-target potency while fixing the pharmacokinetic liabilities of the predecessor, making it a non-negotiable structural feature for any program targeting an advanced CGRP antagonist.
- [1] Bell, I. M., et al. 'MK-8825: a potent and selective CGRP receptor antagonist with good oral activity in rats.' Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 3941-3945. DOI: 10.1016/j.bmcl.2012.04.105. View Source
